molecular formula C18H24N2O B5331818 3,5-DIMETHYL-N~1~-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE

3,5-DIMETHYL-N~1~-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B5331818
M. Wt: 284.4 g/mol
InChI Key: QQFVJRHZQXSBFK-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N~1~-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, pyridine, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N~1~-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the functionalization of adamantane, followed by the introduction of the pyridine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N~1~-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL-N~1~-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N~1~-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and pyridine-containing molecules. Examples include:

  • 1-ADAMANTANECARBOXAMIDE
  • 3-PYRIDYL-1-ADAMANTANE

Uniqueness

What sets 3,5-DIMETHYL-N~1~-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-N-pyridin-3-yladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-16-6-13-7-17(2,10-16)12-18(8-13,11-16)15(21)20-14-4-3-5-19-9-14/h3-5,9,13H,6-8,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFVJRHZQXSBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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